molecular formula C17H14ClNO3S B15107352 [(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine

[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine

Cat. No.: B15107352
M. Wt: 347.8 g/mol
InChI Key: CNVPPURHHDSDBF-UHFFFAOYSA-N
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Description

[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine is a sulfonamide derivative featuring a 2-naphthylamine moiety linked to a substituted phenyl ring (4-chloro-3-methoxy) via a sulfonyl group. The compound’s reactivity and toxicity are likely influenced by its substituents, particularly the carcinogenic 2-naphthylamine group .

Properties

Molecular Formula

C17H14ClNO3S

Molecular Weight

347.8 g/mol

IUPAC Name

4-chloro-3-methoxy-N-naphthalen-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H14ClNO3S/c1-22-17-11-15(8-9-16(17)18)23(20,21)19-14-7-6-12-4-2-3-5-13(12)10-14/h2-11,19H,1H3

InChI Key

CNVPPURHHDSDBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 2-naphthylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the naphthylamine moiety, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of [(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its biological effects.

Comparison with Similar Compounds

Sulfonamide and Sulfonic Acid Derivatives

The sulfonyl group in [(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine distinguishes it from sulfonic acid derivatives like 2-naphthylamine-1-sulfonic acid (). Key differences include:

  • Acidity : Sulfonic acids (e.g., 2-naphthylamine-1-sulfonic acid) are strongly acidic due to the –SO₃H group, whereas sulfonamides exhibit weaker acidity.
  • Solubility : Sulfonic acids are highly water-soluble, while sulfonamides may display lower solubility depending on substituents.
  • Applications : Sulfonic acids are often used as dyes or surfactants, whereas sulfonamides are common in pharmaceuticals and polymers .

Table 1: Comparison of Sulfonyl- and Sulfonic Acid-Based Naphthylamines

Compound Functional Group Substituents Key Properties
This compound Sulfonamide 4-Cl, 3-OCH₃ on phenyl Likely moderate solubility, reactive sulfonyl bridge
2-Naphthylamine-1-sulfonic acid Sulfonic acid None on phenyl High acidity, water-soluble

Chlorinated Aromatic Amines

The 4-chloro-3-methoxy substituents on the phenyl ring influence electronic and steric properties. For example:

  • 3-Chloro-N-phenyl-phthalimide () shares a chloro-substituted aromatic system but incorporates a phthalimide ring instead of a sulfonamide. This structural difference renders it more rigid and suitable as a monomer for high-performance polyimides .
  • (E)-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylidene][(4-chlorophenyl)methyl]amine () features a chloro-substituted imidazole ring, which may enhance coordination properties compared to the sulfonamide’s hydrogen-bonding capability .

Table 2: Chlorinated Aromatic Amines: Structural and Functional Differences

Compound Core Structure Key Substituents Applications
This compound Sulfonamide + naphthylamine 4-Cl, 3-OCH₃ on phenyl Potential polymer intermediate
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl on isoindoline Polyimide monomer synthesis
(E)-[Chloroimidazole derivative] Imidazole + amine 5-Cl on imidazole Coordination chemistry, drug design

Toxicity Profile and Carcinogenicity

2-Naphthylamine Backbone

The 2-naphthylamine group is a well-documented human carcinogen (IARC Group 1), linked to bladder cancer . By contrast:

  • Benzidine and auramine, other aromatic amines, share similar carcinogenic risks .

Table 3: Carcinogenicity of Aromatic Amines

Compound IARC Classification Key Findings
2-Naphthylamine Group 1 Sufficient evidence of bladder cancer
This compound Not evaluated Structural similarity suggests potential risk
1-Naphthylamine-4-sulfonic acid Not classified Limited toxicity data available

Impact of Substituents

The 4-chloro-3-methoxy groups may mitigate toxicity by:

  • Reducing metabolic activation: Electron-withdrawing substituents (e.g., Cl) could deactivate the aromatic ring, slowing carcinogenic metabolite formation.
  • Enhancing excretion : Polar groups (e.g., methoxy) may improve solubility and renal clearance .

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